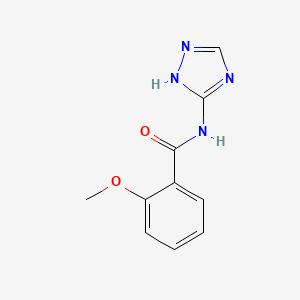
N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide and related compounds involves acylation reactions, where acryloyl chloride reacts with aromatic amines under controlled conditions. For instance, a similar compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized with a high yield of 95.7% by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, demonstrating the effectiveness of this method for acrylamide derivatives (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure and properties of benzofuran-based acrylamide monomers, closely related to N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide, have been investigated using computational methods like DFT. These studies reveal insights into the geometry, vibrational assignments, and electronic properties, providing a basis for understanding the molecular structure of acrylamide derivatives (E. Barım & F. Akman, 2021).
Chemical Reactions and Properties
N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide participates in polymerization reactions, producing polymers with specific thermal and mechanical properties. For example, copolymers synthesized from acrylamide monomers with glycidyl methacrylate show significant thermal stability and reactivity ratios, indicating their potential for creating materials with desirable properties (C. Soykan, A. Delibaş, & R. Coşkun, 2008).
Physical Properties Analysis
The solubility and solid-liquid equilibrium data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with structural similarities to N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide, have been extensively studied. This data is crucial for industrial applications, indicating how modifications to the acrylamide structure can impact solubility and physical properties (Xinding Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and thermal stability, of acrylamide derivatives, are influenced by their molecular structure. Studies on similar compounds show how the presence of bromo and chloro substituents affects the overall reactivity, enabling these materials to undergo various chemical reactions, which are essential for synthesizing polymers with specific functions (P. Selvam, K. V. Babu, & S. Nanjundan, 2005).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Material Chemistry
N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide derivatives have been explored for their potential in polymer science, particularly in the synthesis and characterization of new polymers with specific properties. For example, novel copolymers synthesized from N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate were studied for their thermal properties and monomer reactivity ratios, indicating potential applications in materials with tailored thermal stability and reactivity (Soykan, Delibaş, & Coşkun, 2008).
Biochemistry and Molecular Biology
In biochemistry, acrylamide derivatives, including those related to N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide, are used in studying protein structures and functions. Acrylamide is known to quench tryptophan fluorescence in proteins, which is a method to study protein folding, dynamics, and interactions with other molecules (Eftink & Ghiron, 1976).
Environmental Health and Toxicology
The presence of acrylamide and its derivatives in the environment and their potential toxicological effects have been a significant area of research. Studies have explored the mechanisms of toxicity, including oxidative stress, DNA damage, and apoptosis induced by acrylamide in cell lines, which is crucial for understanding the environmental health risks associated with acrylamide exposure (Nowak et al., 2020).
Photoluminescence and Electronic Materials
Acrylamide derivatives, including those similar to N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide, have been investigated for their photoluminescent properties, which are essential for the development of optoelectronic materials. These materials have applications in light-emitting diodes, photovoltaic cells, and other electronic devices (Li et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-6-8-13(9-7-12)18-15(19)10-5-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCWBRAMHKOFMF-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)
![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)
![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)
![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)
![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)
![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)